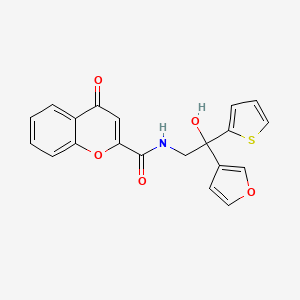![molecular formula C17H29N3O5S2 B2641005 3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide CAS No. 881937-11-7](/img/structure/B2641005.png)
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide is a useful research compound. Its molecular formula is C17H29N3O5S2 and its molecular weight is 419.56. The purity is usually 95%.
BenchChem offers high-quality 3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Reactions of N-sulfonylamines
- Research on N-sulfonylamines : Investigates novel reactions involving N-sulfonylamines, demonstrating the chemical versatility of sulfonyl compounds. The study found competitive formation of various heterocyclic compounds, indicating the utility of these reactions in synthesizing new materials with potential applications in medicinal chemistry and material science (Tornus, Schaumann, & Adiwidjaja, 1996).
Tautomeric Behavior of Sulfonylamide Derivatives
- Tautomeric Studies : Explores the tautomeric behavior of sulfonylamide derivatives, which are significant in understanding their pharmaceutical and biological activities. This research could guide the design of drugs with improved efficacy and reduced side effects by exploiting the tautomeric preferences of these compounds (Erturk, Gumus, Dikmen, & Alver, 2016).
Antimicrobial Activity of Sulfonylamide Derivatives
- Antimicrobial Properties : A study on the synthesis and docking of sulfonylamide derivatives showcased their promising antimicrobial activity against a range of pathogens. This highlights the potential of sulfonylamide derivatives in developing new antibiotics or disinfectants (Ghorab, Soliman, Alsaid, & Askar, 2017).
Electrophysiological Activity in Cardiac Models
- Cardiac Electrophysiological Activity : Research on anilinoacridine derivatives, including sulfonylamino compounds, in advanced malignancies explored their electrophysiological properties. Such studies contribute to the development of medications for heart conditions, demonstrating the therapeutic potential of sulfonylamide derivatives in cardiology (Sklarin et al., 1992).
Sulfoxide Analogs as Prodrugs
- Prodrug Development : Investigation into sulfoxide analogs as prodrugs for COX-2 inhibitors shows the strategic use of sulfonyl derivatives in enhancing drug efficacy and bioavailability. This research underlines the role of sulfonylamide derivatives in improving drug design and delivery systems (Moh et al., 2004).
Safety and Hazards
This compound is not intended for human or veterinary use and should be handled with appropriate safety precautions in a research setting.
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .
properties
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O5S2/c1-7-20(8-2)17(21)9-10-18-27(24,25)16-12-15(13(3)11-14(16)4)19(5)26(6,22)23/h11-12,18H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWUGTZCWIDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)
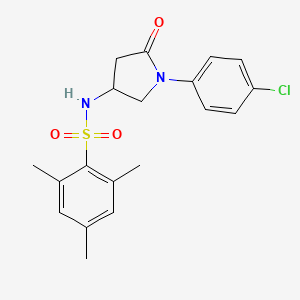


![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)
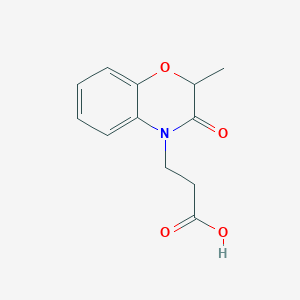
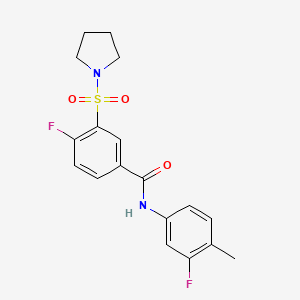
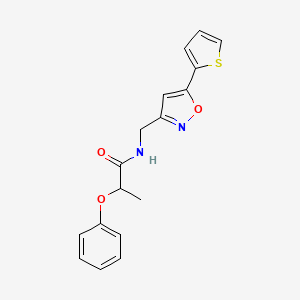
![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)
![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)
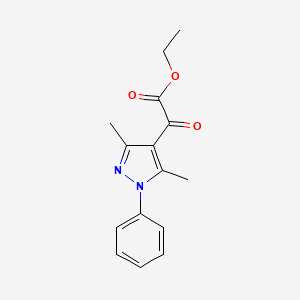
![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)
